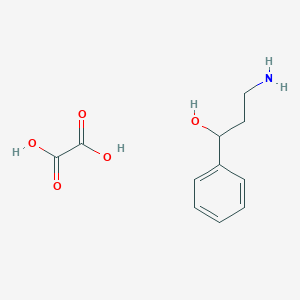

3-Amino-1-phenylpropan-1-ol oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

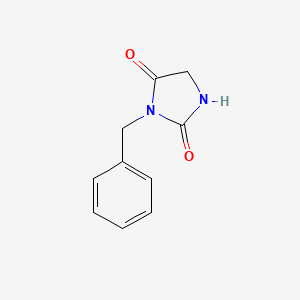

3-Amino-1-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5 . It is used for research purposes . It is also known as β-hydroxyamphetamine, and is a member of the phenethylamine and amphetamine chemical classes .

Physical And Chemical Properties Analysis

3-Amino-1-phenylpropan-1-ol oxalate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Aplicaciones Científicas De Investigación

Enzymatic Resolution and Asymmetric Synthesis

One significant application of 3-Amino-1-phenylpropan-1-ol derivatives is in the enzymatic resolution process, which is a critical step in the asymmetric synthesis of compounds like (S)-dapoxetine. The use of Candida antarctica lipase A (CAL-A) for the transesterification of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol showcases its importance in obtaining valuable intermediates for pharmaceutical synthesis with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).

Phenylpropanoids in Plants

Phenylpropanoids, derived from phenylalanine, play a vital role in plant development, defense mechanisms, and human health. Research on the structure, function, and biosynthetic pathways of phenylpropanoids highlights the diverse biological activities of these compounds. The regulation of phenylpropanoid biosynthesis involves complex mechanisms, including the role of miR828 and R2R3-MYBs, which are critical for understanding plant biochemistry and potential applications in enhancing crop resilience and nutritional value (Deng & Lu, 2017).

Catalytic Enantioselective Reduction

The development of catalytic processes for the enantioselective reduction of β-amino ketones to produce chiral intermediates for antidepressants underlines another application. Mutations in carbonyl reductase enzymes have been engineered to improve the yield and enantiomeric excess of chiral 3-(dimethylamino)-1-phenylpropan-1-ol, highlighting the intersection of biotechnology and chemical synthesis for therapeutic development (Zhang et al., 2015).

Polyamine Metabolism and Cellular Growth

Investigations into the effect of 1-amino-oxy-3-aminopropane on polyamine metabolism provide insights into cellular growth mechanisms, particularly in the context of inhibiting polyamine-biosynthetic enzymes. Such studies are essential for understanding cellular regulation and potential therapeutic targets for diseases characterized by uncontrolled cell proliferation (Poulin, Secrist, & Pegg, 1989).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-phenylpropan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSHWIDUCMPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenylpropan-1-ol oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)

![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)